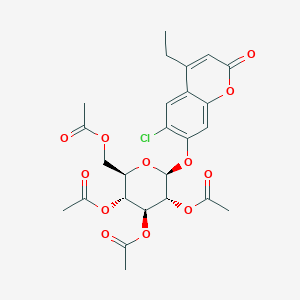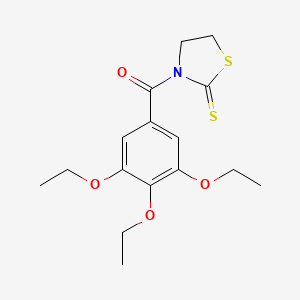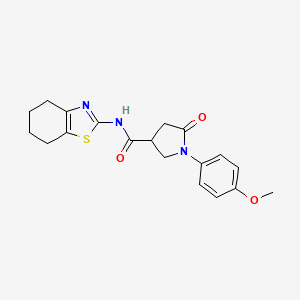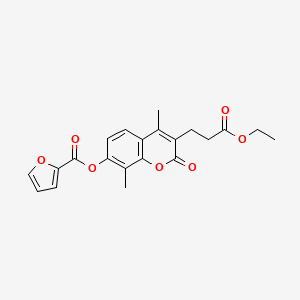
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE involves multiple steps. One common synthetic route includes the acetylation of a precursor compound using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions typically involve heating the mixture to a specific temperature to ensure complete acetylation. Industrial production methods may involve large-scale acetylation processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), along with catalysts and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[3,4,5-TRIS(ACETYLOXY)-6-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can act as an acetylating agent, transferring acetyl groups to other molecules. This can affect the activity of enzymes and proteins, leading to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to [3,4,5-TRIS(ACETYLOXY)-6-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE include:
Dapagliflozin Tetraacetate: This compound has a similar structure and is used in pharmaceutical research.
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside: Another acetylated compound with applications in biochemical studies.
The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
Molecular Formula |
C25H27ClO12 |
|---|---|
Molecular Weight |
554.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H27ClO12/c1-6-15-7-21(31)36-18-9-19(17(26)8-16(15)18)37-25-24(35-14(5)30)23(34-13(4)29)22(33-12(3)28)20(38-25)10-32-11(2)27/h7-9,20,22-25H,6,10H2,1-5H3/t20-,22-,23+,24-,25-/m1/s1 |
InChI Key |
HYVXPHGGLPRFAX-PRDVQWLOSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11161620.png)
![3-(4-methoxyphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11161621.png)
![2-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B11161623.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B11161630.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11161644.png)

![3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11161654.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161662.png)
![1-(4-chlorobenzoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11161664.png)
![1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11161670.png)

![1-(4-methoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11161689.png)
